molecular formula C14H15N3O4 B2729862 N-(3,5-dimethoxyphenyl)-6-methoxypyrimidine-4-carboxamide CAS No. 2034247-87-3

N-(3,5-dimethoxyphenyl)-6-methoxypyrimidine-4-carboxamide

Cat. No.: B2729862
CAS No.: 2034247-87-3
M. Wt: 289.291
InChI Key: FTOZPRVJZFINGF-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-6-methoxypyrimidine-4-carboxamide is a synthetic small molecule featuring a pyrimidine core, recognized as a privileged scaffold in medicinal chemistry. This compound is of significant interest in early-stage anticancer research and chemical biology. Its molecular structure is designed to mimic ATP, allowing it to competitively bind to the kinase domain of various protein targets, which may potentially inhibit aberrant signaling pathways that drive cellular proliferation and survival. For instance, related pyrimidine-based molecules have been demonstrated to function as inhibitors of key oncogenic targets, such as receptor tyrosine kinases or components of the Wnt/β-catenin pathway, by interfering with critical protein-protein or protein-DNA interactions . The structural motif of the dimethoxyphenyl group, found in other research compounds, is known to facilitate interaction with hydrophobic pockets within target proteins, thereby enhancing binding affinity and selectivity . As a research tool, this carboxamide derivative is valuable for investigating disease mechanisms in enzymology and cellular signaling, providing researchers with a potent compound to probe complex biological processes. It is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-6-methoxypyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-19-10-4-9(5-11(6-10)20-2)17-14(18)12-7-13(21-3)16-8-15-12/h4-8H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOZPRVJZFINGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC(=NC=N2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Esters

The 6-methoxypyrimidine-4-carboxylic acid scaffold is synthesized via cyclocondensation of β-keto esters with urea or thiourea derivatives under acidic conditions:

$$
\text{Methyl 3-methoxy-3-oxopropanoate} + \text{Urea} \xrightarrow{\text{HCl, reflux}} \text{6-Methoxypyrimidine-4-carboxylic acid methyl ester}
$$

Optimization Notes :

  • Catalyst : Concentrated HCl or p-toluenesulfonic acid (5 mol%) in ethanol improves yield (78–85%).
  • Temperature : Reflux (80–100°C) for 6–8 hours ensures complete cyclization.
  • Work-up : Neutralization with NaHCO₃ followed by extraction with ethyl acetate isolates the ester.

Hydrolysis to Carboxylic Acid

The methyl ester undergoes saponification to yield the free carboxylic acid:

$$
\text{6-Methoxypyrimidine-4-carboxylic acid methyl ester} \xrightarrow{\text{NaOH, H₂O, Δ}} \text{6-Methoxypyrimidine-4-carboxylic acid}
$$

Conditions :

  • Base : 2M NaOH (3 equiv) at 70°C for 2 hours.
  • Yield : 92–95% after acidification (HCl) and recrystallization (ethanol/water).

Amide Bond Formation

Acid Chloride Route

Activation of the carboxylic acid to its acid chloride precedes coupling with 3,5-dimethoxyaniline:

$$
\text{6-Methoxypyrimidine-4-carboxylic acid} \xrightarrow{\text{SOCl₂, DMF (cat.)}} \text{6-Methoxypyrimidine-4-carbonyl chloride}
$$

Reaction Protocol :

  • Chlorination : Thionyl chloride (5 equiv) with catalytic DMF (0.1 equiv) in anhydrous dichloromethane (DCM) at 0°C → 25°C (2 hours).
  • Coupling : Add 3,5-dimethoxyaniline (1.2 equiv) and triethylamine (2 equiv) in DCM, stir for 4 hours.
  • Yield : 80–84% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Coupling Reagent-Mediated Synthesis

Direct coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):

$$
\text{6-Methoxypyrimidine-4-carboxylic acid} + \text{3,5-Dimethoxyaniline} \xrightarrow{\text{EDCI, HOBt, DCM}} \text{N-(3,5-Dimethoxyphenyl)-6-methoxypyrimidine-4-carboxamide}
$$

Optimized Conditions :

  • Molar Ratio : Carboxylic acid:amine:EDCI:HOBt = 1:1.1:1.2:1.2.
  • Solvent : Dichloromethane or dimethylformamide (DMF).
  • Time : 12–16 hours at 25°C.
  • Yield : 88–90% with purification via recrystallization (methanol).

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for both cyclocondensation and coupling steps:

Step Conditions Yield
Cyclocondensation 150°C, 20 min, 300 W 82%
EDCI/HOBt Coupling 100°C, 15 min, DMF 85%

Solid-Phase Synthesis

Immobilization of 3,5-dimethoxyaniline on Wang resin enables iterative coupling and cleavage:

  • Resin Loading : 3,5-Dimethoxyaniline bound via carbamate linkage (1.2 mmol/g loading).
  • Coupling : 6-Methoxypyrimidine-4-carbonyl chloride (3 equiv), DIPEA (6 equiv), DCM (4 hours).
  • Cleavage : TFA/H₂O (95:5) for 1 hour.
    Yield : 76% (HPLC purity >95%).

Analytical Characterization

Critical data for verifying the target compound:

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.34 (s, 1H, NH), 8.72 (s, 1H, pyrimidine H-2), 7.12 (d, J = 2.4 Hz, 2H, ArH), 6.56 (t, J = 2.4 Hz, 1H, ArH), 3.85 (s, 6H, OCH₃), 3.81 (s, 3H, OCH₃).
  • HRMS (ESI+) : m/z calcd for C₁₅H₁₆N₃O₅ [M+H]⁺: 318.1089; found: 318.1093.

Chromatographic Purity :

  • HPLC : >99% (C18 column, acetonitrile/water 60:40, 1 mL/min).

Challenges and Optimization

Competing Side Reactions

  • Oversubstitution : Excess coupling reagents (EDCI) may lead to acylurea byproducts. Mitigated by stoichiometric control.
  • Ring Oxidation : Pyrimidine ring instability under strong acidic conditions. Avoided by using mild chlorination (oxalyl chloride instead of SOCl₂).

Solvent and Temperature Effects

Solvent Temp (°C) Yield (%) Purity (%)
DCM 25 88 99
DMF 25 90 98
THF 40 75 95

Industrial-Scale Considerations

  • Cost Efficiency : Thionyl chloride route preferred for low-cost bulk synthesis (raw material cost: $0.12/g vs. EDCI: $1.45/g).
  • Safety : Exothermic chlorination requires controlled addition and cooling.

Chemical Reactions Analysis

N-(3,5-dimethoxyphenyl)-6-methoxypyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have shown that pyrimidine derivatives, including N-(3,5-dimethoxyphenyl)-6-methoxypyrimidine-4-carboxamide, exhibit potent anti-inflammatory properties. Specifically, research indicates that this compound can significantly inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation.

Research Findings

  • A study reported the compound's IC50 value against COX-2 was comparable to that of celecoxib, a standard anti-inflammatory drug, indicating its potential as an effective anti-inflammatory agent .
  • In vivo assays demonstrated that derivatives of this compound reduced paw edema in rat models, suggesting efficacy in inflammatory conditions .

Anticancer Potential

This compound has also been investigated for its anticancer properties. Its mechanism involves targeting specific pathways associated with cancer cell proliferation and survival.

Case Studies

  • Dual Inhibition of EGFR/VEGFR : Recent research synthesized novel pyrimidine derivatives that target both the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). These compounds showed significant cytotoxicity against various human cancer cell lines, indicating their potential as dual inhibitors .
  • Apoptosis Induction : The most potent compounds from these studies were found to induce apoptosis in cancer cells by modulating the Bax/Bcl2 ratio, which is critical for regulating cell death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.

Key Insights

  • The presence of the dimethoxyphenyl group enhances the compound's binding affinity to biological targets.
  • Variations in substituents on the pyrimidine ring significantly influence the compound's biological activity, with specific modifications leading to improved potency against cancer cell lines .

Summary of Biological Activities

The following table summarizes key findings regarding the biological activities of this compound:

Activity Mechanism IC50 Value Model/System
Anti-inflammatoryCOX-2 inhibitionComparable to celecoxibIn vitro assays
AnticancerDual inhibition (EGFR/VEGFR)Varies by derivativeHuman cancer cell lines
Apoptosis inductionModulation of Bax/Bcl2 ratioNot specifiedCancer cell lines

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-6-methoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA synthesis or repair, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s methoxy and amide groups play a crucial role in its binding affinity and specificity for these targets.

Comparison with Similar Compounds

N-(3,5-dimethoxyphenyl)-6-methoxypyrimidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

N-(3,5-dimethoxyphenyl)-6-methoxypyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with methoxy groups at the 3 and 5 positions of the phenyl ring, as well as a methoxy group at the 6 position of the pyrimidine ring. This structural configuration is believed to enhance its biological activity through increased lipophilicity and potential interactions with biological targets.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits significant biological activity:

1. Anticancer Activity

The compound has shown promising results in inhibiting various cancer cell lines. Notably, it has been tested against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells. The IC50 values reported indicate effective growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil:

Cell LineIC50 (μM)Reference
MCF-70.87 - 12.91
MDA-MB-2311.75 - 9.46
5-Fluorouracil17.02 (MCF-7)
11.73 (MDA-MB-231)

In addition to growth inhibition, the compound induced apoptosis in treated cells, evidenced by increased levels of caspase-9, a key marker of apoptotic pathways.

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. It demonstrated significant inhibition of COX enzymes, which are crucial in the inflammatory response:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Reference
This compound19.45 ± 0.0723.8 ± 0.20

These results suggest that the compound could serve as a potential therapeutic agent for inflammatory diseases by modulating prostaglandin synthesis.

3. Mechanistic Insights

The mechanism of action appears to involve multiple pathways:

  • EGFR Inhibition : The compound has been noted to inhibit EGFR phosphorylation, which is critical in many cancers .
  • Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest at the G2/M phase, further contributing to its anticancer properties .

Case Studies

Several case studies have been published that further elucidate the efficacy of this compound:

  • Study on MCF-7 Cells : In a controlled study, MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers and decreased proliferation rates compared to untreated controls.
  • Comparative Study with Standard Drugs : When compared with established drugs like Doxorubicin and Paclitaxel, this compound exhibited similar or superior efficacy while demonstrating lower cytotoxicity against normal cell lines.

Q & A

Q. What are the optimal synthetic routes for N-(3,5-dimethoxyphenyl)-6-methoxypyrimidine-4-carboxamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Condensation of 3,5-dimethoxyaniline with a pyrimidine carboxylic acid derivative. For example, coupling reactions using carbodiimide reagents (e.g., EDC or DCC) in anhydrous dichloromethane or DMF under nitrogen atmosphere .
  • Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to isolate the carboxamide product. Monitor reaction progress using TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .
  • Critical Parameters : Maintain anhydrous conditions to prevent hydrolysis of intermediates. Control temperature (e.g., 0–5°C during coupling) to minimize side reactions.

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. For pyrimidine derivatives, intramolecular N–H⋯N bonds often stabilize the structure, as seen in related compounds (dihedral angles: 12–86°) .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. Key signals: methoxy groups (~δ 3.8 ppm), pyrimidine protons (δ 8.5–9.0 ppm), and aromatic protons (δ 6.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS for molecular weight confirmation (expected [M+H]+: ~330 m/z).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :
  • Variable Substituents : Synthesize analogs with modified methoxy groups (e.g., 3,5-dichloro or 3,5-trifluoromethyl substituents) to assess electronic effects on bioactivity.
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry. Reference studies on similar pyrimidine carboxamides show IC50_{50} values in the nanomolar range for FGFR inhibitors .
  • Data Interpretation : Correlate substituent hydrophobicity (logP) with cellular permeability using Caco-2 assays .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Purity Analysis : Perform HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>98% purity required). Impurities in pyrimidine derivatives can alter IC50_{50} by 10-fold .
  • Polymorph Screening : Use differential scanning calorimetry (DSC) and PXRD to identify crystalline forms. Polymorphs of related compounds exhibit varying dihedral angles (5–12°), affecting target binding .
  • Biological Replicates : Conduct dose-response curves in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to account for cell-specific variability .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., FGFR1, PDB: 3TT0). Pyrimidine carboxamides often form hydrogen bonds with kinase hinge regions (e.g., N–H⋯O=C interactions) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to prioritize analogs .
  • QSAR Modeling : Train models with descriptors like polar surface area (PSA) and molar refractivity. For pyrimidines, PSA <90 Å2^2 correlates with blood-brain barrier penetration .

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